molecular formula C16H13ClN2O2 B14587267 4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole CAS No. 61355-09-7

4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole

Katalognummer: B14587267
CAS-Nummer: 61355-09-7
Molekulargewicht: 300.74 g/mol
InChI-Schlüssel: LNPKXRVHXLUFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Eigenschaften

CAS-Nummer

61355-09-7

Molekularformel

C16H13ClN2O2

Molekulargewicht

300.74 g/mol

IUPAC-Name

4-chloro-3-methyl-1,2-dioxido-4,5-diphenylpyrazole-1,2-diium

InChI

InChI=1S/C16H13ClN2O2/c1-12-16(17,14-10-6-3-7-11-14)15(19(21)18(12)20)13-8-4-2-5-9-13/h2-11H,1H3

InChI-Schlüssel

LNPKXRVHXLUFFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+]([N+](=C(C1(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.